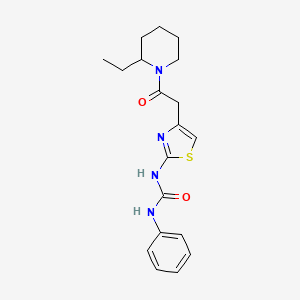
1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . Continuous-rotation 3D electron diffraction methods are also increasingly popular for the structure analysis of very small organic molecular crystals .科学的研究の応用
Synthesis and Structural Studies :
- Albreht et al. (2009) focused on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into other compounds, indicating a potential for creating diverse derivatives for various applications (Albreht, Uršič, Svete, & Stanovnik, 2009).
- Dawood et al. (2013) conducted synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives, suggesting the potential for designing compounds with specific properties (Dawood, Mohamed, Alsenoussi, & Ibrahim, 2013).
- Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives, revealing potential for antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Biological Activities :
- Patel et al. (2012) synthesized and evaluated a novel series of thiazolidinone derivatives as antimicrobial agents, showcasing the potential of these compounds in combating microbial infections (Patel, Kumari, & Patel, 2012).
- Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and evaluated their anti-inflammatory activity, indicating potential therapeutic applications (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).
- Elaasar and Saied (2008) synthesized new thiazolidine and imidazolidine derivatives and reported different antimicrobial effects, further supporting the potential for pharmaceutical applications (Elaasar & Saied, 2008).
Potential for Drug Development :
- Bhandari et al. (2010) designed, synthesized, and evaluated novel indomethacin analogs with reduced gastrointestinal toxicity, demonstrating the potential of thiazole derivatives in developing safer drugs (Bhandari, Parikh, Bothara, Chitre, Lokwani, Devale, Modhave, Pawar, & Panda, 2010).
- Khidre and Radini (2021) synthesized novel thiazole derivatives and assessed them as antimicrobial agents, highlighting their potential in addressing antibiotic resistance (Khidre & Radini, 2021).
- Shi et al. (2017) synthesized 2-phenylthiazole derivatives for treating Alzheimer's disease, showing the applicability of these compounds in neurodegenerative disorders (Shi, Tang, Ma, Min, Xu, Liu, Song, Liu, & Song, 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions in the research of similar compounds could involve further exploration of their therapeutic potential. Imidazole, a related compound, has been found to have a broad range of biological activities, suggesting potential applications in drug discovery . Additionally, the compound “4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide” is noted as a versatile material used in scientific research, offering potential applications in drug discovery, medicinal chemistry, and bioactive compound synthesis.
特性
IUPAC Name |
1-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKTUXNFSZDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
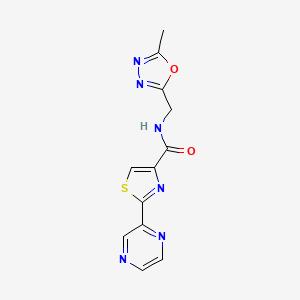
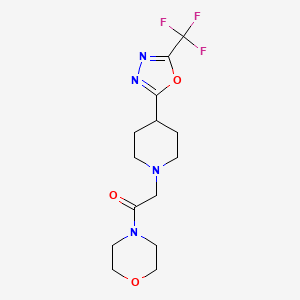
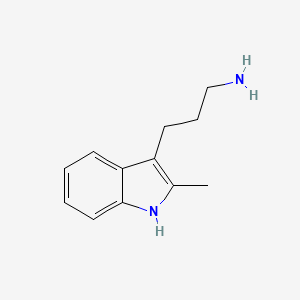
![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
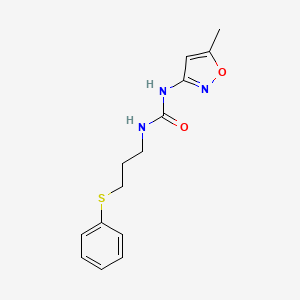
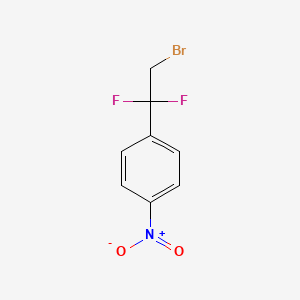
![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)
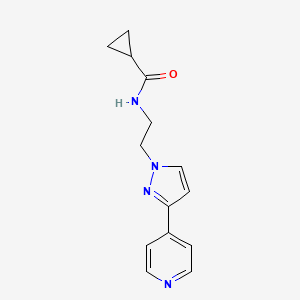


![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)
![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)